N-CYCLOHEXYL-N'-(2-PIPERIDINOETHYL)UREA

Description

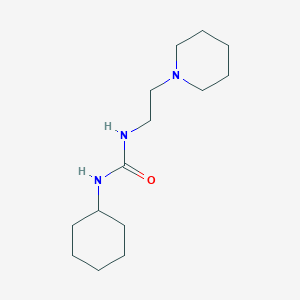

N-Cyclohexyl-N'-(2-piperidinoethyl)urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a 2-piperidinoethyl group (an ethyl chain terminating in a piperidine ring) attached to the other. Urea derivatives are widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and material science. For instance, cyclohexyl and piperidine substituents are known to influence lipophilicity, solubility, and receptor interactions .

Properties

IUPAC Name |

1-cyclohexyl-3-(2-piperidin-1-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c18-14(16-13-7-3-1-4-8-13)15-9-12-17-10-5-2-6-11-17/h13H,1-12H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYPBOLEVVGITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of cyclohexyl isocyanate with 2-(piperidin-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for N-CYCLOHEXYL-N’-(2-PIPERIDINOETHYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles or electrophiles; reactions can be conducted in solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-N’-(2-PIPERIDINOETHYL)UREA has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea Derivatives

*Estimated based on structural analogs.

Key Insights:

Cyclohexyl groups contribute to hydrophobic interactions, as seen in N-Cyclohexyl-N'-(2-hydroxyethyl)urea, which is utilized in hydrophobic polymer matrices .

Biological Activity: Piperidine-containing compounds, such as (R)-3,3-dimethyl-1-(piperidin-3-yl)urea hydrochloride, exhibit receptor selectivity (e.g., cannabinoid receptors), suggesting the target compound may share similar pharmacological profiles . Chloroethyl substituents, as in 1-Cyclohexyl-3-(2-chloroethyl)urea, are associated with alkylating properties and antitumor activity, highlighting how electron-withdrawing groups alter reactivity .

Chemical Stability: Hydroxyethyl groups improve aqueous solubility but reduce stability under acidic conditions. In contrast, piperidinoethyl groups may enhance stability due to the tertiary amine’s resistance to hydrolysis .

Pharmaceutical Potential

Piperidine-substituted ureas are frequently explored in drug discovery. For example, (R)-3,3-dimethyl-1-(piperidin-3-yl)urea hydrochloride inhibits soluble epoxide hydrolase, a target for treating hypertension and inflammation . The target compound’s piperidinoethyl group could similarly modulate enzyme or receptor activity, though specific studies are needed.

Agrochemical Relevance

Urea derivatives like N-(3,4-dichlorophenyl)-N'-(2-hydroxyethyl)urea are used in pesticides due to their aromatic binding capacity . The target compound’s cyclohexyl group may reduce phytotoxicity compared to chlorinated analogs, making it a candidate for safer agrochemicals.

Material Science

N-Cyclohexyl-N'-(2-hydroxyethyl)urea is employed in polymer synthesis, where its balanced hydrophobicity aids in crosslinking . The piperidinoethyl variant might offer enhanced thermal stability for specialty materials.

Q & A

What are the standard protocols for synthesizing N-Cyclohexyl-N'-(2-piperidinoethyl)urea and ensuring purity?

Level: Basic

Methodological Answer:

Synthesis typically involves reacting cyclohexyl isocyanate with a piperidinoethylamine derivative under anhydrous conditions. Key steps include:

- Reagent Preparation: Use high-purity cyclohexyl isocyanate (≥98%) and 2-piperidinoethylamine, dissolved in anhydrous toluene or dichloromethane .

- Reaction Conditions: Stir at 60–80°C under nitrogen for 12–24 hours, monitored by TLC or GC .

- Purification: Remove solvents under reduced pressure, followed by recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity Assessment: Gas chromatography (GC) with flame ionization detection (FID) or HPLC with UV detection (λ = 254 nm) to quantify residual solvents and byproducts (e.g., dicyclohexylurea) .

How is structural characterization of this compound performed?

Level: Basic

Methodological Answer:

A multi-technique approach is used:

- NMR Spectroscopy: H and C NMR to confirm cyclohexyl (δ ~1.2–1.8 ppm), piperidine (δ ~2.5–3.0 ppm), and urea carbonyl (δ ~155–160 ppm) groups .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] peak for CHNO) .

- Infrared Spectroscopy: FTIR to identify urea C=O stretching (~1640–1680 cm) and N-H vibrations (~3300 cm) .

How should researchers handle this compound safely in the laboratory?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (GHS H315/H319) .

- Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizers .

- Spill Management: Collect solid spills with a dustpan, avoid water rinsing, and dispose as hazardous waste .

What advanced analytical methods resolve discrepancies in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in bioactivity (e.g., enzyme inhibition efficacy) may arise from:

- Batch Variability: Use LC-MS to identify impurities (e.g., hydrolyzed urea derivatives) affecting activity .

- Assay Conditions: Standardize protocols (e.g., pH, temperature) and include positive controls (e.g., known epoxide hydrolase inhibitors) .

- Target Validation: Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

How can mechanistic studies elucidate the interaction of this compound with epoxide hydrolases?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to epoxide hydrolase active sites, focusing on urea’s hydrogen bonding with catalytic aspartate residues .

- Enzyme Kinetics: Measure values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations .

- Mutagenesis Studies: Introduce point mutations (e.g., D335A in epoxide hydrolase) to validate critical binding residues .

What strategies optimize the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., piperidine alkyl chain length) and assess changes in IC values .

- Bioisosteric Replacement: Substitute urea with thiourea or carbamate groups to enhance metabolic stability .

- Computational Modeling: Apply QSAR models to predict logP and solubility, optimizing pharmacokinetics .

How can researchers validate the stability of this compound under physiological conditions?

Level: Advanced

Methodological Answer:

- pH Stability Testing: Incubate compound in buffers (pH 2–9) at 37°C for 24h, then analyze degradation via HPLC .

- Plasma Stability: Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound by LC-MS .

- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products with GC-MS .

What advanced purification techniques address challenges in isolating this compound from complex mixtures?

Level: Advanced

Methodological Answer:

- Countercurrent Chromatography (CCC): Separate polar byproducts using a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) .

- Preparative HPLC: Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation .

- Ion-Exchange Resins: Remove acidic/basic impurities via Amberlite IRA-400 or Dowex 50W .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.